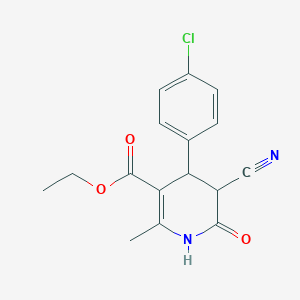![molecular formula C19H27ClN2O B259531 1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B259531.png)
1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-cyclopentylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-cyclopentylpropan-1-one, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP is a synthetic compound that is commonly used as a research tool in neuroscience and pharmacology to study the central nervous system's effects.
作用機序
1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-cyclopentylpropan-1-one acts as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, 1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-cyclopentylpropan-1-one can inhibit the excitatory neurotransmission and reduce the neuronal activity in the central nervous system.
Biochemical and Physiological Effects:
1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-cyclopentylpropan-1-one has been shown to induce various biochemical and physiological effects in the central nervous system. It can reduce the glutamate release and inhibit the calcium influx, which can lead to the reduction of the neuronal excitability. 1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-cyclopentylpropan-1-one can also enhance the GABAergic neurotransmission, which can contribute to its anxiolytic and antipsychotic effects.
実験室実験の利点と制限
1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-cyclopentylpropan-1-one has several advantages as a research tool, including its high potency, selectivity, and stability. However, there are also limitations to its use, such as its potential toxicity and the need for careful handling and storage.
将来の方向性
There are several future directions for the research on 1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-cyclopentylpropan-1-one, including the development of new drugs that target the NMDA receptor for the treatment of neurological disorders. Other potential applications of 1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-cyclopentylpropan-1-one include its use as a tool to study the mechanisms of action of various drugs and to investigate the role of the NMDA receptor in synaptic plasticity and memory formation.
Conclusion:
In conclusion, 1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-cyclopentylpropan-1-one is a chemical compound that has significant potential as a research tool in neuroscience and pharmacology. Its selective antagonism of the NMDA receptor makes it an attractive target for the development of new drugs for the treatment of neurological disorders. Further research is needed to fully understand the mechanisms of action of 1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-cyclopentylpropan-1-one and its potential applications in various fields.
合成法
1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-cyclopentylpropan-1-one can be synthesized using various methods, including the reaction of 1-cyclopentyl-4-(2-chlorobenzyl)piperazine with 3-bromoacetone. The reaction is carried out in the presence of a base such as potassium hydroxide, which facilitates the formation of 1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-cyclopentylpropan-1-one.
科学的研究の応用
1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-cyclopentylpropan-1-one is widely used in scientific research to study the central nervous system's effects. It is commonly used as a tool to investigate the mechanisms of action of various drugs and to develop new drugs for the treatment of neurological disorders such as depression, anxiety, and schizophrenia.
特性
製品名 |
1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-cyclopentylpropan-1-one |
|---|---|
分子式 |
C19H27ClN2O |
分子量 |
334.9 g/mol |
IUPAC名 |
1-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-3-cyclopentylpropan-1-one |
InChI |
InChI=1S/C19H27ClN2O/c20-18-8-4-3-7-17(18)15-21-11-13-22(14-12-21)19(23)10-9-16-5-1-2-6-16/h3-4,7-8,16H,1-2,5-6,9-15H2 |
InChIキー |
ACMYLPIAWKPDEW-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)CCC(=O)N2CCN(CC2)CC3=CC=CC=C3Cl |
正規SMILES |
C1CCC(C1)CCC(=O)N2CCN(CC2)CC3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine](/img/structure/B259487.png)
![Methyl 4-[6-amino-5-cyano-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B259488.png)
![12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene](/img/structure/B259492.png)

![(4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone](/img/structure/B259502.png)

![3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B259505.png)